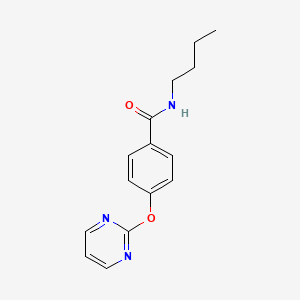

N-butyl-4-(2-pyrimidinyloxy)benzamide

Description

N-butyl-4-(2-pyrimidinyloxy)benzamide is a benzamide derivative characterized by a butyl chain attached to the benzamide nitrogen and a pyrimidinyloxy group at the para position of the benzene ring.

Properties

IUPAC Name |

N-butyl-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-9-16-14(19)12-5-7-13(8-6-12)20-15-17-10-4-11-18-15/h4-8,10-11H,2-3,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJFWDPGDXPBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Molecular Properties

- N-butyl-4-tert-butylbenzamide (): Molecular formula: C₁₅H₂₃NO; average mass: 233.354. Contrasts with the pyrimidinyloxy group in the target compound, which may increase polarity due to the oxygen atom and aromatic nitrogen atoms in the pyrimidine ring .

- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): Molecular formula: C₂₁H₂₁BrN₄O₅; molecular weight: 489.32. The bromine atom and trimethoxyphenylamino substituents add steric bulk and electron-withdrawing effects, which could influence reactivity and binding affinity.

Table 1: Key Structural and Physicochemical Parameters

Tubulin Binding and Anticancer Potential

- Trimethoxyphenyl-Benzamide Derivatives (): Compound 16b (3,4,5-trimethoxyphenyl moiety) exhibited high tubulin binding affinity, while the chloro derivative 16d showed enhanced activity over non-halogenated analogs. Comparison: The pyrimidinyloxy group in the target compound may mimic the trimethoxyphenyl’s role in π-π stacking or hydrogen bonding with tubulin, though halogenation (e.g., bromine in ) could further modulate potency .

P2X7 Receptor Antagonism

Antioxidant Activity

- N-(Anilinocarbonothioyl) Benzamide Derivatives (): Hydroxyl and methoxy substituents (e.g., A8, H10) conferred 86–87% inhibition in antioxidant assays. The pyrimidinyloxy group’s ether linkage may offer less direct radical-scavenging capacity compared to phenolic -OH groups .

Key Research Findings and Trends

Substituent Position Matters : Halogen placement (ortho vs. para) in benzamide derivatives significantly impacts DNA-cleaving activity (). The para-positioned pyrimidinyloxy group in the target compound may favor specific spatial interactions .

Lipophilicity and Activity : and highlight that increased lipophilicity (e.g., N-benzyl or halogenated groups) correlates with enhanced hyaluronidase inhibition or antioxidant effects. The N-butyl group in the target compound may balance solubility and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.